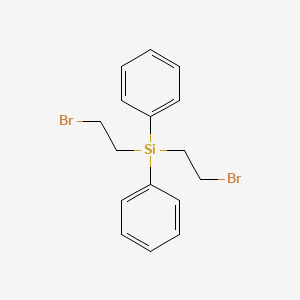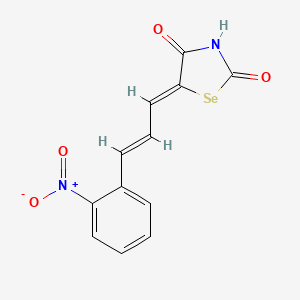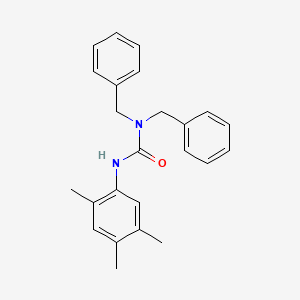![molecular formula C15H20N2 B14417142 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole CAS No. 82485-25-4](/img/structure/B14417142.png)
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a piperidine moiety, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of unsubstituted indole and 1-methyl-4-piperidinemethanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with serotonin receptors.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory. By blocking this receptor, the compound can enhance the levels of neurotransmitters like glutamate and acetylcholine in the brain, thereby improving cognitive function .
Comparison with Similar Compounds
- 1-Methyl-4-piperidinemethanol
- 1-Methylpiperidine-4-methylamine
- 4-(Hydroxymethyl)-1-methylpiperidine
Comparison: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is unique due to its dual structural features of an indole ring and a piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications. Compared to similar compounds, it has a higher affinity for serotonin receptors and a better pharmacokinetic profile .
Properties
CAS No. |
82485-25-4 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
InChI Key |
LORWRCZWLPXRIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


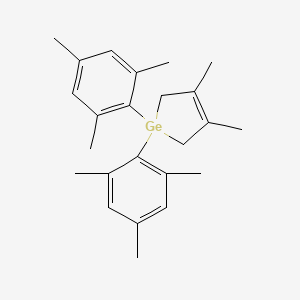
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
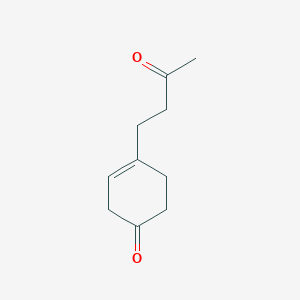

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
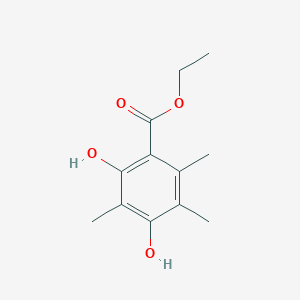
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
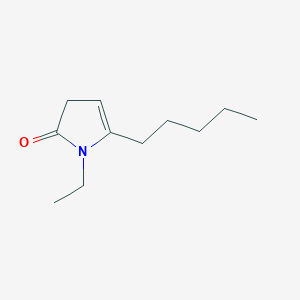
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
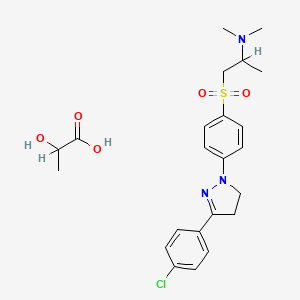
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
